REACTION_CXSMILES
|
[CH:1]1[C:6](S([O-])(=O)=O)=[CH:5][C:4]2[C:11](/[C:13](/[NH:28][C:3]=2[CH:2]=1)=[C:14]1/[C:15]([C:17]2[CH:18]=[C:19](S([O-])(=O)=O)[CH:20]=[CH:21][C:22]=2[NH:23]/1)=[O:16])=[O:12].[Na+].[Na+].C(=O)([O-])[O-].[Na+].[Na+].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH:6]1[CH:5]=[C:4]2[C:11]([OH:12])=[C:13]([C:14]3[NH:23][C:22]4[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=4)[C:15]=3[OH:16])[NH:28][C:3]2=[CH:2][CH:1]=1 |f:0.1.2,3.4.5,6.7.8|
|
Name
|
polyethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C[*:2])[*:1]
|
Name
|
polyethylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C[*:2])[*:1]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)/C(=C\3/C(=O)C=4C=C(C=CC4N3)S(=O)(=O)[O-])/N2.[Na+].[Na+]
|
Name
|
C.I. 1180
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
glass
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
polyethylene
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C[*:2])[*:1]
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
PTFE
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solution prepared
|
Type
|
WAIT
|
Details
|
After a few minutes
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C1=CC=C2C(=C1)C(=C(N2)C3=C(C4=CC=CC=C4N3)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |